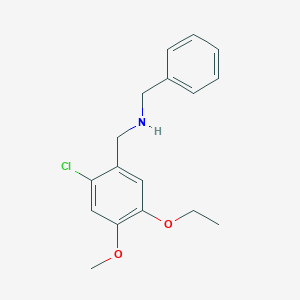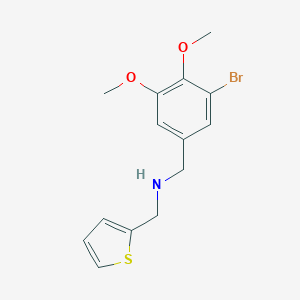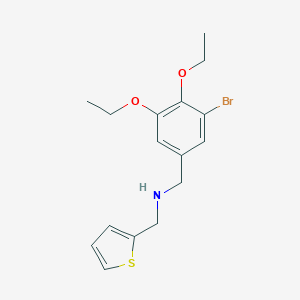![molecular formula C11H14N6O B283433 N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283433.png)
N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an allyloxy-benzyl group, which contributes to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine typically involves multiple steps, starting with the preparation of the allyloxy-benzyl precursor. This precursor is then reacted with tetrazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include allyl bromide, benzyl chloride, and various tetrazole derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The allyloxy-benzyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N1-(4-Methoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a methoxy group instead of an allyloxy group.
- N1-(4-Ethoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with an ethoxy group instead of an allyloxy group.
- N1-(4-Propoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is unique due to its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the allyloxy group plays a crucial role in the compound’s activity and effectiveness.
特性
分子式 |
C11H14N6O |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
InChIキー |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
正規SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)
![N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B283365.png)





![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
